2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone
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Overview
Description
2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized from furan-2-carboxylic acid hydrazide . The reaction involves the use of carbon disulfide and potassium hydroxide in ethanol under reflux conditions, followed by acidification with acetic acid . The resulting triazole derivative is then subjected to further reactions to introduce the butyl and dimethylphenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N3O2S |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[[4-butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone |
InChI |
InChI=1S/C20H23N3O2S/c1-4-5-10-23-19(18-7-6-11-25-18)21-22-20(23)26-13-17(24)16-9-8-14(2)12-15(16)3/h6-9,11-12H,4-5,10,13H2,1-3H3 |
InChI Key |
APJFLVZXYSNEJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)C2=C(C=C(C=C2)C)C)C3=CC=CO3 |
Origin of Product |
United States |
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